2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized and characterized using various techniques such as H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction. The crystal structure analysis revealed specific intramolecular hydrogen bonds and weak intermolecular interactions, contributing to the formation of one-dimensional tapes in its structure (Hu Jingqian et al., 2016).
Bioactivity Studies
- Research has shown that this compound exhibits moderate herbicidal and fungicidal activities, demonstrating its potential use in agricultural applications (Hu Jingqian et al., 2016).
Photophysical Properties
- Studies on the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals, closely related to this compound, have revealed insights into their hydrogen bonding and molecular interactions. These properties are significant for understanding the compound's behavior in various applications (Umamahesh Balijapalli et al., 2017).
Insecticidal and Fungicidal Activities
- Related compounds with similar molecular structures have shown significant insecticidal and fungicidal activities, suggesting potential applications in pest control and plant protection (F. Shen et al., 2012).
Anticancer Activities
- Derivatives of similar molecular frameworks have been studied for their anticancer activities, indicating potential therapeutic applications. Some of these derivatives have shown high activity against melanoma-type cell lines (M. Duran & Ş. Demirayak, 2012).
pKa Determination
- The acidity constants of related acetamide derivatives have been determined, which is crucial for understanding the compound's chemical behavior in various environments (M. Duran & M. Canbaz, 2013).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many bioactive molecules containing the 2,3-dihydrobenzofuran structural motif have been reported with activity against cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as HIF-1, α-glucosidase, aldose reductase, 5-LOX, COX-2, NF- κβ4 and the muscarinic M3 receptor .
Future Directions
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-12-7-8-14-16(9-12)26-19(21-14)22-17(23)11-24-15-6-4-5-13-10-20(2,3)25-18(13)15/h4-9H,10-11H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAKPDBCHYRCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC4=C3OC(C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.